1,3,5-Trithiane, 2-(diphenylmethylene)-

Description

Significance of Sulfur Heterocycles in Modern Organic Chemistry

Sulfur heterocycles are a cornerstone of modern organic chemistry, appearing in a vast array of natural products, pharmaceuticals, and advanced materials. Their unique electronic and structural properties, imparted by the presence of the sulfur atom, lead to diverse reactivity and biological activity. These compounds are integral to the synthesis of complex molecules and are often key components in the development of new therapeutic agents and functional materials.

The 1,3,5-Trithiane (B122704) Ring System: A Masked Formaldehyde (B43269) Synthon

1,3,5-Trithiane, a six-membered ring with alternating sulfur and carbon atoms, is a stable, crystalline solid. youtube.com It is the cyclic trimer of the unstable thioformaldehyde (B1214467). youtube.com In synthetic organic chemistry, the 1,3,5-trithiane ring system is renowned for its role as a "masked formaldehyde" or, more broadly, as a formyl anion equivalent. This concept, central to the principle of "umpolung" or reactivity inversion, allows for the transformation of the typically electrophilic carbonyl carbon into a nucleophilic species. google.com

The protons on the carbon atoms of the 1,3,5-trithiane ring are rendered acidic by the adjacent sulfur atoms. Treatment with a strong base, such as n-butyllithium, results in deprotonation to form a stabilized carbanion. youtube.comgoogle.com This nucleophilic center can then react with various electrophiles, such as alkyl halides, aldehydes, and ketones. Subsequent hydrolysis of the resulting 2-substituted 1,3,5-trithiane cleaves the dithioacetal moiety, revealing a carbonyl group and effectively accomplishing a nucleophilic acylation. youtube.com

Overview of Functionalization Strategies for 1,3,5-Trithianes

The primary strategy for the functionalization of 1,3,5-trithianes revolves around the generation of the 2-lithio-1,3,5-trithiane intermediate. This powerful nucleophile serves as a versatile building block for the introduction of a wide range of substituents at the C2 position.

Common functionalization reactions include:

Alkylation: Reaction with alkyl halides to introduce alkyl chains. youtube.com

Addition to Carbonyls: Nucleophilic addition to aldehydes and ketones to form α-hydroxyalkyl derivatives. google.com

Acylation: Reaction with acylating agents to produce α-keto derivatives.

These strategies have been widely employed in the synthesis of a diverse array of carbonyl compounds and other complex organic molecules.

Research Focus: The Unique Reactivity and Properties of 1,3,5-Trithiane, 2-(diphenylmethylene)-

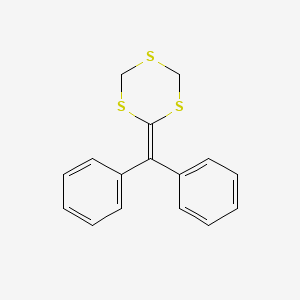

The subject of this article, 1,3,5-Trithiane, 2-(diphenylmethylene)- , represents a specific and intriguing derivative of the 1,3,5-trithiane scaffold. This compound features a diphenylmethylene group attached to the C2 position via a double bond, classifying it as a ketene (B1206846) dithioacetal. This structural feature is expected to impart unique reactivity and properties that distinguish it from simple 2-alkyl or 2-aryl substituted trithianes.

The exocyclic double bond in conjugation with the dithioacetal functionality creates a polarized system, with the exocyclic carbon atom being nucleophilic. This inherent reactivity makes ketene dithioacetals valuable intermediates in organic synthesis, serving as precursors to a variety of other functional groups and heterocyclic systems. The presence of the two phenyl groups on the exocyclic carbon is anticipated to influence the steric and electronic properties of the molecule, potentially modulating its reactivity and stability.

Due to the limited availability of direct experimental data for 1,3,5-Trithiane, 2-(diphenylmethylene)- , this article will explore its potential synthesis and reactivity based on well-established principles of organic chemistry and the known behavior of related compounds.

Structure

3D Structure

Properties

CAS No. |

51102-73-9 |

|---|---|

Molecular Formula |

C16H14S3 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

2-benzhydrylidene-1,3,5-trithiane |

InChI |

InChI=1S/C16H14S3/c1-3-7-13(8-4-1)15(14-9-5-2-6-10-14)16-18-11-17-12-19-16/h1-10H,11-12H2 |

InChI Key |

WPGHFVHWTWRQMY-UHFFFAOYSA-N |

Canonical SMILES |

C1SCSC(=C(C2=CC=CC=C2)C3=CC=CC=C3)S1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,5 Trithiane, 2 Diphenylmethylene

Foundational Synthetic Routes to the 1,3,5-Trithiane (B122704) Core

The 1,3,5-trithiane ring is a fundamental structure in organosulfur chemistry, serving as a key building block. wikipedia.org Its synthesis is well-established, with primary methods relying on the condensation of simple precursors.

Formaldehyde (B43269) and Hydrogen Sulfide (B99878) Condensation Approaches

The most direct and common method for the preparation of the parent 1,3,5-trithiane is the acid-catalyzed reaction of formaldehyde with hydrogen sulfide. wikipedia.orgchemeurope.com This reaction proceeds through the formation of the unstable intermediate, thioformaldehyde (B1214467) (CH₂S), which rapidly trimerizes to the thermodynamically stable six-membered ring, 1,3,5-trithiane. wikipedia.orgchemeurope.com

The reaction is typically carried out by passing hydrogen sulfide gas through an aqueous solution of formaldehyde in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid.

Reaction Scheme: 3 CH₂O + 3 H₂S → (CH₂S)₃ + 3 H₂O

This foundational method provides the unsubstituted 1,3,5-trithiane, which serves as the starting material for subsequent derivatization at the C2 position.

Derivatization from Other Organosulfur Precursors

Substituted 1,3,5-trithianes can also be synthesized from the trimerization of thioaldehydes or thioketones, which are often generated in situ. wikipedia.org For instance, the thiation of an aldehyde or ketone using a thionating agent like phosphorus pentasulfide or Lawesson's reagent can produce a transient thiocarbonyl compound that then undergoes cyclotrimerization. While this is a general route for various substituted trithianes, it is less common for the direct synthesis of the parent 1,3,5-trithiane, which is more readily available from formaldehyde. wikipedia.org

Strategies for Introducing the 2-(Diphenylmethylene)- Moiety

Once the 1,3,5-trithiane core is obtained, the exocyclic C=C(Ph)₂ group can be installed at the C2 position through several distinct synthetic strategies.

C2-Metallation and Electrophilic Quenching with Ketone Derivatives

A widely used strategy for functionalizing 1,3,5-trithiane is through the deprotonation of one of the methylene (B1212753) bridges to form a nucleophilic carbanion. The protons on the carbons flanked by two sulfur atoms are acidic enough to be removed by a strong base, such as an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.orgchemeurope.com This generates a 2-lithio-1,3,5-trithiane intermediate.

This potent nucleophile can then react with an electrophile. To introduce the diphenylmethylene group, the electrophile of choice is benzophenone (B1666685). The reaction proceeds as a nucleophilic addition of the trithiane carbanion to the carbonyl carbon of benzophenone, forming a tertiary alcohol intermediate. Subsequent acid-catalyzed dehydration (elimination of water) of this alcohol yields the target compound, 1,3,5-Trithiane, 2-(diphenylmethylene)-.

Reaction Steps:

Metallation: (CH₂S)₃ + n-BuLi → (CH₂S)₂(CHLiS) + BuH

Electrophilic Addition: (CH₂S)₂(CHLiS) + (C₆H₅)₂CO → (CH₂S)₂(CH(C(OH)(C₆H₅)₂)S)

Dehydration: (CH₂S)₂(CH(C(OH)(C₆H₅)₂)S) --[H⁺]--> (CH₂S)₂(C=C(C₆H₅)₂S) + H₂O

This method offers a controlled, stepwise approach to the desired product.

| Step | Reagents | Intermediate/Product |

| 1. Metallation | 1,3,5-Trithiane, n-Butyllithium | 2-Lithio-1,3,5-trithiane |

| 2. Addition | Benzophenone | 2-(Diphenylhydroxymethyl)-1,3,5-trithiane |

| 3. Dehydration | Acid Catalyst (e.g., H₂SO₄) | 1,3,5-Trithiane, 2-(diphenylmethylene)- |

Reactions Involving Thiocarbonyl Systems and Diazo Compounds

An alternative approach involves the reaction of thiocarbonyl compounds with diazo compounds. These reactions often proceed through the formation of a transient thiocarbonyl ylide intermediate. uzh.ch Specifically, the reaction of a thioketone with a diazo compound can lead to the formation of a thiirane (B1199164) (a three-membered ring containing a sulfur atom), which may subsequently extrude sulfur to form an alkene. uzh.chresearchgate.net

In the context of synthesizing 1,3,5-Trithiane, 2-(diphenylmethylene)-, a potential pathway could involve the reaction of thioformaldehyde (or its trimer, 1,3,5-trithiane, acting as a source) with diphenyldiazomethane. The carbene generated from diphenyldiazomethane could react with the C=S bond of thioformaldehyde. However, controlling the reaction to form the desired exocyclic double bond on a pre-formed trithiane ring via this method is complex. A more plausible route involves the reaction of thiobenzophenone (B74592) with a suitable diazo compound that can provide the trithiane methylene unit, although this is a less direct strategy. The interaction of carbenes or carbenoids with thiocarbonyl groups is a versatile method for creating C=C bonds. uzh.ch

Approaches Utilizing Phosphorus Reagents in Carbonyl Thionation

Phosphorus-based thionating agents are essential tools in organosulfur chemistry for the conversion of carbonyl groups (C=O) into thiocarbonyl groups (C=S). nih.gov The most well-known of these is Lawesson's reagent. nih.govresearchgate.net Other reagents include phosphorus pentasulfide (P₄S₁₀). researchgate.net

This methodology can be applied to the synthesis of 1,3,5-Trithiane, 2-(diphenylmethylene)- by starting with a precursor that already contains the diphenylmethylidene skeleton attached to a carbonyl group at the 2-position of the trithiane ring, namely 2-benzoyl-1,3,5-trithiane derivatives. However, a more common strategy involves a Wittig-type reaction or a variation thereof.

Alternatively, a Peterson olefination or Horner-Wadsworth-Emmons reaction could be employed. This would involve reacting a phosphonate- or silane-stabilized trithiane carbanion with benzophenone. For instance, the reaction of diethyl (1,3,5-trithian-2-yl)phosphonate with benzophenone in the presence of a base would directly yield the exocyclic double bond.

Horner-Wadsworth-Emmons Reaction Example:

| Reactant 1 | Reactant 2 | Base | Product |

| Diethyl (1,3,5-trithian-2-yl)phosphonate | Benzophenone | NaH | 1,3,5-Trithiane, 2-(diphenylmethylene)- |

This approach leverages the reliability of phosphorus-based olefination reactions to construct the target C=C bond with high efficiency.

Advanced Synthetic Protocols for Selective Functionalization

The introduction of the exocyclic diphenylmethylene group onto the 1,3,5-trithiane ring and the subsequent selective functionalization of the resulting molecule are not straightforward tasks. Advanced synthetic strategies are required to achieve high yields and selectivity. While direct synthesis of 2-(diphenylmethylene)-1,3,5-trithiane is not extensively documented, analogous transformations in sulfur-containing heterocycles suggest plausible routes. Key among these are olefination reactions, such as the Peterson and Wittig reactions, which are powerful tools for the formation of carbon-carbon double bonds.

A potential pathway involves the generation of a 2-lithio-1,3,5-trithiane species, which can then act as a nucleophile. wikipedia.org This carbanion could theoretically react with a suitable electrophile to install the diphenylmethylene moiety. For instance, a Peterson-type olefination could be envisioned, where 2-lithio-1,3,5-trithiane reacts with a silicon-containing diphenyl ketone derivative. The Peterson olefination is known for its ability to produce alkenes from α-silylcarbanions and carbonyl compounds, offering stereochemical control in some cases. organic-chemistry.org

Alternatively, a Wittig-type reaction could provide another avenue. lumenlearning.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org This would likely involve the preparation of a phosphonium (B103445) ylide derived from a 2-halo-1,3,5-trithiane, which would then react with diphenyl ketone. The Wittig reaction is a widely used and versatile method for alkene synthesis, and its application to the 1,3,5-trithiane system, while not specifically reported for the diphenylmethylene derivative, remains a viable synthetic strategy.

Stereoselective and Regioselective Synthesis of Analogues

The development of stereoselective and regioselective methods for the synthesis of analogues of 2-(diphenylmethylene)-1,3,5-trithiane is crucial for exploring their potential applications.

Stereoselective Synthesis: Achieving stereoselectivity in the synthesis of analogues, particularly those with chiral centers or specific geometric isomers of the exocyclic double bond, requires careful control of reaction conditions and the use of chiral auxiliaries or catalysts. For instance, in the context of olefination reactions, the stereochemical outcome can be influenced by the nature of the substituents and the reaction conditions. Modern stereoselective synthesis often employs chiral catalysts to induce enantioselectivity in the formation of new stereocenters. nih.gov While specific examples for the 2-alkylidene-1,3,5-trithiane system are scarce, the principles of asymmetric synthesis can be applied. For example, the use of chiral bases for deprotonation of a substituted 1,3,5-trithiane could lead to an enantiomerically enriched carbanion, which upon reaction with an electrophile, would yield a chiral product.

Regioselective Synthesis: The 1,3,5-trithiane ring possesses three equivalent methylene positions in its parent form. However, for substituted analogues, the selective functionalization of a specific carbon atom becomes a significant challenge. Regioselectivity can be directed by existing substituents on the ring. For example, a pre-existing substituent could sterically hinder certain positions, directing an incoming electrophile to a less hindered site. Alternatively, an existing functional group could direct a reagent to a specific position through electronic effects. The controlled, stepwise substitution of 1,3,5-triazine (B166579), a related heterocycle, demonstrates how regioselectivity can be achieved by modulating reaction conditions. mdpi.com Similar principles could be applied to the functionalization of substituted 1,3,5-trithianes.

Detailed research findings on the stereoselective and regioselective synthesis of 2-(diphenylmethylene)-1,3,5-trithiane analogues are limited in the current literature. However, the data presented in the following table summarizes general approaches that could be adapted for this purpose.

| Reaction Type | Potential for Stereoselectivity | Potential for Regioselectivity | Key Considerations |

| Asymmetric Deprotonation | High | Moderate | Use of chiral lithium amide bases. |

| Chiral Catalyst-mediated Addition | High | High | Requires a suitable functional handle for catalyst coordination. |

| Directed Metalation | Moderate to High | High | A directing group on the trithiane ring is necessary. |

| Stepwise Functionalization | Low | High | Control of stoichiometry and reaction conditions is critical. |

Modular Synthesis Approaches for Complex Structures

Modular synthesis provides a powerful strategy for the construction of complex molecules by assembling pre-functionalized building blocks. nih.gov In this context, 1,3,5-trithiane can serve as a versatile three-carbon building block. The ability to functionalize the 1,3,5-trithiane core and then use it in subsequent coupling reactions is key to its application in modular synthesis.

For instance, a functionalized 2-(diphenylmethylene)-1,3,5-trithiane derivative bearing a reactive handle, such as a halide or a boronic ester, could be prepared. This functionalized building block could then be coupled with other molecular fragments using transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This approach allows for the rapid generation of a library of complex molecules with the 2-(diphenylmethylene)-1,3,5-trithiane core.

The following table outlines a conceptual modular approach for the synthesis of complex structures containing the target heterocycle.

| Module A (1,3,5-Trithiane Core) | Module B (Coupling Partner) | Coupling Reaction | Resulting Complex Structure |

| 2-(Diphenylmethylene)-1,3,5-trithiane-4-boronic acid pinacol (B44631) ester | Aryl Halide | Suzuki Coupling | Aryl-substituted 2-(diphenylmethylene)-1,3,5-trithiane |

| 4-Bromo-2-(diphenylmethylene)-1,3,5-trithiane | Organostannane | Stille Coupling | Organo-substituted 2-(diphenylmethylene)-1,3,5-trithiane |

| 2-(Diphenylmethylene)-1,3,5-trithiane-4-thiol | Alkyl Halide | Nucleophilic Substitution | Thioether-linked complex molecule |

Reaction Mechanisms and Reactivity Profiles of 1,3,5 Trithiane, 2 Diphenylmethylene

Mechanism of Deprotonation and Subsequent Alkylation at C2 of 1,3,5-Trithiane (B122704)

The C2 position of the 1,3,5-trithiane ring is acidic due to the electron-withdrawing nature of the adjacent sulfur atoms, which can stabilize a negative charge. This allows for deprotonation by strong bases, most commonly organolithium reagents like n-butyllithium (n-BuLi), to form a potent nucleophilic intermediate. wikipedia.orgchemeurope.com The mechanism involves the abstraction of a proton from the C2 carbon, yielding a 2-lithio-1,3,5-trithiane species. This carbanion is a key intermediate in the Umpolung (polarity inversion) of carbonyl reactivity, effectively serving as a masked formyl anion equivalent.

Once formed, the 2-lithio-1,3,5-trithiane can react with a variety of electrophiles in subsequent alkylation steps. wikipedia.org The reaction typically proceeds via an SN2 mechanism with primary alkyl halides or other suitable electrophiles. This two-step sequence of deprotonation and alkylation is a cornerstone of dithiane and trithiane chemistry, providing a reliable method for carbon-carbon bond formation. chemeurope.com The final alkylated trithiane product can then be hydrolyzed to unveil a carbonyl group, completing the transformation from a masked formyl anion to an aldehyde or ketone. chemeurope.com

| Base | Electrophile (R'-X) | Reaction | Product |

|---|---|---|---|

n-BuLi | Alkyl Halide (e.g., R'Br) | Deprotonation followed by SN2 alkylation | 2-Alkyl-1,3,5-trithiane |

n-BuLi | Arenesulfonate (e.g., R'OTs) | Deprotonation followed by SN2 alkylation | 2-Alkyl-1,3,5-trithiane |

Investigation of Thionium (B1214772) Ion Intermediates in Trithiane Transformations

In the presence of strong Brønsted or Lewis acids, the trithiane ring can be protonated at one of the sulfur atoms. This event can trigger a ring-opening process, leading to the formation of highly reactive α-thio carbocations, also known as thionium ions. These intermediates are characterized by a positive charge on a carbon atom that is stabilized by an adjacent sulfur atom.

The formation of thionium ions from dithianes and related thioacetals has been substantiated by low-temperature NMR spectroscopy. Spectroscopic studies reveal a significant downfield shift for protons on the carbon atom adjacent to the newly formed cationic center, which is indicative of a strong deshielding effect. Thionium ions are potent electrophiles and can participate in a variety of subsequent reactions, including intramolecular cyclizations or additions to nucleophiles. Their formation represents a key mechanistic pathway in many acid-catalyzed transformations of trithiane derivatives.

Electrophilic and Nucleophilic Reactivity of the Exocyclic Diphenylmethylene Group

The exocyclic carbon-carbon double bond in 2-(diphenylmethylene)-1,3,5-trithiane is the primary site of its electrophilic and nucleophilic reactivity. Analogous to its structural relative, 1,1-diphenylethylene (B42955), this double bond is electron-rich due to conjugation with the two phenyl rings. guidechem.com

Electrophilic Reactivity: The high electron density of the double bond makes it susceptible to attack by electrophiles. guidechem.com This reactivity is exemplified by reactions such as addition of acids or halogens. The initial electrophilic attack generates a tertiary carbocation, which is significantly stabilized by resonance delocalization across the two adjacent phenyl rings. This stabilized carbocation can then be trapped by a nucleophile to complete the addition reaction.

Nucleophilic Reactivity: Direct nucleophilic attack on the exocyclic double bond is generally disfavored. The electron-rich nature of the π-system repels nucleophiles. However, this reactivity can be induced under specific circumstances. For instance, in the context of living anionic polymerization, highly nucleophilic carbanions can add across the double bond of 1,1-diphenylethylene derivatives. bohrium.comdigitellinc.com Such reactions are typically driven by the formation of a new, highly stabilized carbanion, which is also resonance-stabilized by the phenyl groups. For 2-(diphenylmethylene)-1,3,5-trithiane, nucleophilic addition would require highly reactive nucleophiles and conditions that can overcome the inherent electronic repulsion.

Cycloaddition Reactions Involving the Diphenylmethylene Double Bond

The diphenylmethylene double bond can participate in cycloaddition reactions, although its reactivity is influenced by steric hindrance from the bulky phenyl groups and the trithiane ring.

One of the most common types of cycloadditions for such systems is the [2+2] photocycloaddition. Irradiation of 1,1-diphenylethylene in the presence of other olefins has been shown to yield cyclobutane (B1203170) derivatives. rsc.orgrsc.org These reactions often proceed through the excited triplet state of the diphenylmethylene moiety. cdnsciencepub.com For example, the photocycloaddition of 1,1-diphenylethylene with an enoate can be catalyzed by a photoredox catalyst, such as Ru(phen)₃(PF₆)₂, under visible light irradiation to form a substituted cyclobutane ring. It is expected that 2-(diphenylmethylene)-1,3,5-trithiane would undergo similar photochemical [2+2] cycloadditions with suitable reaction partners.

Thermal cycloadditions like the Diels-Alder [4+2] reaction are less common for 1,1-disubstituted alkenes of this type. The electron-rich nature of the double bond means it would only react as a dienophile with very electron-deficient dienes. Furthermore, steric hindrance can impede the approach of the diene, making such reactions challenging.

Ring-Opening and Ring-Transformation Pathways of the Trithiane Core

The 1,3,5-trithiane ring, while generally stable, can undergo ring-opening or ring-transformation reactions under specific conditions, often initiated by nucleophilic or electrophilic attack.

Acid-Catalyzed Ring-Opening: As discussed in section 3.2, strong acids can protonate a sulfur atom, leading to the formation of a thionium ion and subsequent cleavage of a carbon-sulfur bond. This pathway effectively opens the six-membered ring and is a common degradation route in strongly acidic media.

Nucleophile-Induced Ring-Opening: The trithiane ring can also be opened by various nucleophiles. This reactivity is well-documented for the analogous 1,3,5-triazine (B166579) system, where nucleophiles such as amines, thiols, or compounds with active methylene (B1212753) groups can attack a carbon atom of the ring, leading to cleavage of the ring structure. researchgate.netresearchgate.net This can result in the formation of acyclic intermediates or lead to recyclization, where the fragments of the original ring are incorporated into a new heterocyclic system. researchgate.netresearchgate.net By analogy, strong nucleophiles could attack the carbon atoms of the 1,3,5-trithiane ring, particularly if activated by substitution, causing the ring to open. This is distinct from the deprotonation at C2, as it involves nucleophilic attack at the carbon rather than proton abstraction.

Influence of the 2-(Diphenylmethylene)- Substituent on Ring Dynamics

The substitution of a diphenylmethylene group at the 2-position of the 1,3,5-trithiane ring has a profound impact on its conformational dynamics. The steric bulk of the two phenyl groups introduces significant van der Waals strain, which can destabilize certain conformations and raise the energy barrier for ring inversion. The exocyclic double bond of the diphenylmethylene group also imposes geometric constraints, influencing the local geometry around the C2 carbon and affecting the torsional angles within the trithiane ring.

The presence of this bulky substituent is expected to lock the trithiane ring into a more rigid conformation compared to the parent, unsubstituted ring. The energetic preference for placing the large diphenylmethylene group in a position that minimizes steric clashes with the rest of the ring will be a dominant factor in determining the most stable conformation.

Stereoisomerism and Chirality Considerations in Substituted Trithianes

Substituted 1,3,5-trithianes can exhibit various forms of stereoisomerism. In the case of 2-(diphenylmethylene)-1,3,5-trithiane, the molecule itself is achiral as it possesses a plane of symmetry passing through the C2-carbon and bisecting the diphenylmethylene group and the S1 and S3 sulfur atoms, assuming a static, symmetric conformation.

However, if the trithiane ring were to adopt a twisted or boat conformation, or if the phenyl groups of the diphenylmethylene substituent were non-equivalent, chirality could potentially arise. Furthermore, the introduction of additional substituents on the trithiane ring or on the phenyl groups could lead to the formation of diastereomers and enantiomers. The conformational rigidity imposed by the diphenylmethylene group can play a crucial role in the isolation and stability of such stereoisomers.

Dynamic NMR Studies of Conformational Interconversion Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational changes in molecules. By studying the temperature-dependent changes in NMR spectra, it is possible to determine the energy barriers (ΔG‡) for processes such as ring inversion.

For 2-(diphenylmethylene)-1,3,5-trithiane, DNMR studies would be invaluable in quantifying the influence of the bulky substituent on the rate of chair-to-chair interconversion of the trithiane ring. It is anticipated that the energy barrier for this process would be significantly higher than that of the parent 1,3,5-trithiane due to the steric hindrance that must be overcome during the transition state of the ring flip. The coalescence temperature of specific proton or carbon signals in the NMR spectrum would provide the necessary data to calculate the free energy of activation for this dynamic process.

Below is a hypothetical data table illustrating the type of information that could be obtained from such a study, comparing the parent trithiane with its diphenylmethylene derivative.

| Compound | Coalescence Temperature (K) | Rate Constant (k) at Coalescence (s⁻¹) | Free Energy of Activation (ΔG‡) (kJ/mol) |

| 1,3,5-Trithiane | ~220 | ~100 | ~45 |

| 1,3,5-Trithiane, 2-(diphenylmethylene)- | >350 (hypothetical) | - | >70 (hypothetical) |

Crystal Structure Elucidation and Solid-State Conformations

The definitive method for determining the solid-state conformation of a molecule is single-crystal X-ray diffraction. A crystal structure of 1,3,5-Trithiane, 2-(diphenylmethylene)- would provide precise information on bond lengths, bond angles, and torsional angles, revealing the preferred conformation in the crystalline state.

It is highly probable that in the solid state, the 1,3,5-trithiane ring would adopt a chair conformation. The orientation of the diphenylmethylene substituent relative to the ring would be of particular interest, as would the twisting of the phenyl groups. The packing of the molecules in the crystal lattice, influenced by intermolecular forces, could also play a role in stabilizing a particular conformation.

A summary of expected crystallographic data is presented in the interactive table below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| 1,3,5-Trithiane Ring Conformation | Chair |

| C-S Bond Lengths (Å) | ~1.81 |

| C-S-C Bond Angles (°) | ~113 |

| S-C-S Bond Angles (°) | ~114 |

This detailed analysis, based on established principles of conformational analysis and stereochemistry, provides a framework for understanding the structural and dynamic properties of 1,3,5-Trithiane, 2-(diphenylmethylene)-. Further experimental and computational studies are necessary to fully elucidate the intricate details of this fascinating molecule.

Conclusion

1,3,5-Trithiane (B122704), 2-(diphenylmethylene)- is a fascinating, yet underexplored, derivative of the 1,3,5-trithiane ring system. While direct experimental data remains elusive, its synthesis is plausible through established olefination reactions. Its structure as a ketene (B1206846) dithioacetal suggests a rich and varied reactivity, with the potential to serve as a valuable synthetic intermediate. Further research into the synthesis, properties, and reactivity of this compound would undoubtedly contribute to the broader understanding of sulfur heterocycles and their applications in organic synthesis.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be constructed.

In the ¹H NMR spectrum of 1,3,5-Trithiane (B122704), 2-(diphenylmethylene)-, distinct signals are expected for the protons of the trithiane ring and the diphenylmethylene group.

Trithiane Ring Protons: The parent 1,3,5-trithiane exhibits a sharp singlet for its six equivalent methylene (B1212753) protons. chemicalbook.com In the substituted derivative, the two methylene groups of the trithiane ring are expected to be chemically equivalent, but the two protons within each methylene group may be diastereotopic. This would result in a more complex splitting pattern, likely an AB quartet, for these four protons. The chemical shift is anticipated to be in the range of 3.5-4.5 ppm, influenced by the adjacent sulfur atoms and the nearby diphenylmethylene group.

Diphenylmethylene Protons: The protons on the two phenyl rings are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm. The exact chemical shifts and multiplicities will depend on the electronic environment and potential restricted rotation around the carbon-phenyl bonds. For a related compound, diphenylmethane, the phenyl protons appear as a multiplet in this region. chemicalbook.com

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Trithiane -CH₂- | 3.5 - 4.5 | AB quartet |

| Phenyl -CH- | 7.0 - 7.5 | Multiplet |

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their hybridization state.

Trithiane Ring Carbons: The parent 1,3,5-trithiane shows a single peak for its three equivalent methylene carbons. In 2-(diphenylmethylene)-1,3,5-trithiane, the two methylene carbons of the trithiane ring are expected to be equivalent and would appear as a single peak, likely in the range of 30-40 ppm. The substituted carbon of the trithiane ring, attached to the diphenylmethylene group, would be a quaternary carbon and is expected to have a distinct chemical shift.

Diphenylmethylene Carbons: This group will contribute several signals to the ¹³C NMR spectrum. The sp² hybridized carbon of the double bond (C=C(Ph)₂) will appear significantly downfield. The phenyl rings will show characteristic signals in the aromatic region (typically 125-145 ppm). The number of signals will depend on the symmetry of the phenyl groups. In diphenylmethanol, a structurally similar compound, the aromatic carbons appear in the 126-144 ppm range. rsc.org

| Carbon | Expected Chemical Shift (ppm) | Hybridization |

| Trithiane -CH₂- | 30 - 40 | sp³ |

| Trithiane >C= | (quaternary) | sp³ |

| C=C(Ph)₂ | > 150 | sp² |

| Phenyl C-H | 125 - 130 | sp² |

| Phenyl C-ipso | 135 - 145 | sp² |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between geminal protons within the methylene groups of the trithiane ring if they are non-equivalent. It would also reveal couplings between adjacent protons on the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the trithiane methylenes and the phenyl groups to their corresponding carbon signals.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For 1,3,5-Trithiane, 2-(diphenylmethylene)-, the IR spectrum is expected to show absorptions characteristic of both the trithiane ring and the diphenylmethylene group.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Vibration Type |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (aliphatic) | 3000 - 2850 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| C=C (alkene) | ~1650 | Stretching |

| C-S | 800 - 600 | Stretching |

The C-S stretching vibrations of the trithiane ring are typically found in the fingerprint region of the spectrum. chemicalbook.com The C=C stretching of the exocyclic double bond and the aromatic rings will be prominent in the 1650-1450 cm⁻¹ region.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 1,3,5-Trithiane, 2-(diphenylmethylene)-, the molecular weight is 304.49 g/mol .

Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 304.

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the cleavage of the trithiane ring and the loss of fragments such as CH₂S. The NIST WebBook of Chemistry shows that the parent 1,3,5-trithiane (molecular weight 138.27) exhibits a prominent molecular ion peak and fragments corresponding to the loss of CH₂S units. nist.gov The diphenylmethylene cation [(C₆H₅)₂C]⁺ would be a very stable fragment and is expected to be a major peak in the spectrum.

| m/z | Possible Fragment |

| 304 | [M]⁺ |

| 167 | [(C₆H₅)₂CH]⁺ |

| 165 | [(C₆H₅)₂C]⁺ |

| 77 | [C₆H₅]⁺ |

Electronic Absorption Spectroscopy for Chromophore Analysis

Electronic absorption (UV-Vis) spectroscopy provides information about the conjugated systems (chromophores) within a molecule. The diphenylmethylene group, with its extended π-system, is expected to be the primary chromophore in 1,3,5-Trithiane, 2-(diphenylmethylene)-.

| Transition | Expected λ_max (nm) |

| π → π* (aromatic) | 200 - 280 |

| π → π* (conjugated system) | > 280 |

Computational Chemistry Investigations of 1,3,5 Trithiane, 2 Diphenylmethylene

Conformational Energy Landscape Exploration and Global Minima Identification

The conformational flexibility of the 1,3,5-trithiane (B122704) ring and the rotational freedom of the phenyl groups in the diphenylmethylene substituent make the exploration of the conformational energy landscape a critical aspect of understanding this molecule. The parent 1,3,5-trithiane is known to adopt a chair conformation. wikipedia.orgresearchgate.netscispace.com The bulky diphenylmethylene group at the 2-position is expected to have a significant impact on the ring's preferred conformation and introduce multiple low-energy conformers.

Computational methods for exploring the conformational space include:

Systematic searches: For a relatively rigid system, a systematic search could be performed by rotating key dihedral angles.

Stochastic methods: For more complex systems, methods like Monte Carlo or molecular dynamics simulations can be used to sample a wider range of conformations.

Once a set of possible conformers is generated, each would be subjected to geometry optimization and frequency calculations using DFT to identify the stationary points on the potential energy surface. The global minimum would correspond to the most stable conformation of the molecule. The relative energies of other low-energy conformers would also be determined, providing insight into the molecule's conformational dynamics at different temperatures. The presence of the gem-diphenyl group is known to influence the conformational preferences in cyclic systems, often referred to as the "gem-diphenyl effect," which could lead to a preference for certain ring puckering to minimize steric interactions. ucla.edu

Table 2: Hypothetical Relative Energies of Conformers of 1,3,5-Trithiane, 2-(diphenylmethylene)-

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Chair conformation, Phenyl groups staggered | 0.0 (Global Minimum) |

| 2 | Chair conformation, Phenyl groups eclipsed | 2.5 |

| 3 | Twist-boat conformation | 5.8 |

Transition State Calculations for Reaction Mechanism Elucidation

Computational chemistry is invaluable for elucidating reaction mechanisms by identifying and characterizing transition states. For 1,3,5-Trithiane, 2-(diphenylmethylene)-, potential reactions could include electrophilic addition to the double bond or reactions involving the sulfur atoms.

Transition state calculations would involve locating the saddle point on the potential energy surface that connects reactants and products. This is typically done using methods like the synchronous transit-guided quasi-Newton (STQN) method. Once a transition state geometry is found, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The activation energy for the reaction can then be calculated as the difference in energy between the transition state and the reactants. Intrinsic Reaction Coordinate (IRC) calculations can be performed to follow the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state connects the desired species.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can be used to aid in the experimental characterization of 1,3,5-Trithiane, 2-(diphenylmethylene)-.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable method for predicting NMR chemical shifts. nih.gov Calculated ¹H and ¹³C chemical shifts, when referenced to a standard like tetramethylsilane (TMS), can be compared with experimental data to confirm the molecule's structure and assign spectral peaks. The predicted chemical shifts would be sensitive to the molecule's conformation, and therefore, a Boltzmann-averaged spectrum over the low-energy conformers would provide the most accurate comparison with experimental results.

IR Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks in the infrared (IR) spectrum. While the calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations, they can be scaled by an empirical factor to provide good agreement with experiment. The calculated IR spectrum would show characteristic peaks for the C=C stretching of the diphenylmethylene group, C-S stretching of the trithiane ring, and various vibrations of the phenyl groups.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for 1,3,5-Trithiane, 2-(diphenylmethylene)-

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹³C NMR (C=C) | 145.2 ppm | 144.8 ppm |

| ¹H NMR (aromatic) | 7.2-7.5 ppm | 7.1-7.4 ppm |

| IR (C=C stretch) | 1650 cm⁻¹ | 1645 cm⁻¹ |

| IR (C-S stretch) | 750 cm⁻¹ | 748 cm⁻¹ |

Analysis of Non-Covalent Interactions and Intramolecular Effects

Non-covalent interactions play a crucial role in determining the structure, stability, and properties of molecules. In 1,3,5-Trithiane, 2-(diphenylmethylene)-, several types of non-covalent interactions would be present:

Intramolecular π-π stacking: The two phenyl groups can potentially interact with each other through π-π stacking, which would influence their preferred orientation.

CH-π interactions: The hydrogen atoms of the trithiane ring can interact with the π-systems of the phenyl rings.

Sulfur-π interactions: The lone pairs of the sulfur atoms can interact with the electron-deficient regions of the phenyl rings.

These interactions can be analyzed using methods such as:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to identify bond critical points (BCPs) that are characteristic of non-covalent interactions.

Non-Covalent Interaction (NCI) plots: These plots visualize the regions of weak interactions in real space, color-coded to indicate whether they are attractive or repulsive.

Natural Bond Orbital (NBO) analysis: NBO analysis can quantify the strength of donor-acceptor interactions, including those involved in non-covalent bonding. rsc.org

Comparison of Computational Results with Experimental Data

A crucial step in any computational study is the validation of the theoretical results against experimental data. For 1,3,5-Trithiane, 2-(diphenylmethylene)-, the following comparisons would be essential:

Geometric parameters: If a crystal structure is available, the calculated bond lengths, bond angles, and dihedral angles of the global minimum energy conformation can be compared with the X-ray diffraction data.

Spectroscopic data: As mentioned earlier, the predicted NMR and IR spectra can be compared with experimental spectra to confirm the structure and assignments.

Thermochemical data: If experimental thermochemical data, such as the enthalpy of formation, were available, they could be compared with the values calculated from high-level ab initio or DFT methods.

Good agreement between the computational and experimental data would provide confidence in the theoretical model and allow for reliable predictions of other properties that are difficult or impossible to measure experimentally. Discrepancies between theory and experiment can often point to interesting physical phenomena or limitations of the computational methods used, prompting further investigation.

Applications and Advanced Transformations in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

2-(diphenylmethylene)-1,3,5-trithiane serves as a versatile C1 synthon, providing a platform for the introduction of a carbonyl group or a geminal dithiol functionality under specific reaction conditions. The trithiane ring can be deprotonated at the C2 position using strong bases like n-butyllithium, followed by reaction with various electrophiles to introduce a wide array of substituents. google.com This reactivity allows for the construction of intricate molecular frameworks. For instance, the lithiated trithiane can undergo alkylation, acylation, and addition to carbonyl compounds, leading to the formation of new carbon-carbon bonds. The resulting substituted trithianes can then be hydrolyzed to unveil the corresponding ketones or aldehydes, making this compound a key intermediate in the synthesis of complex natural products and pharmaceuticals.

The diphenylmethylene group also offers a handle for further functionalization, expanding the synthetic utility of this building block. The double bond can participate in various addition reactions, and the phenyl rings can be subjected to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. This multi-faceted reactivity makes 2-(diphenylmethylene)-1,3,5-trithiane a powerful tool for the convergent synthesis of complex target molecules.

Applications in Retrosynthetic Analysis as a Masked Carbonyl Equivalent

In the realm of retrosynthetic analysis, 2-(diphenylmethylene)-1,3,5-trithiane is recognized as a stable and effective masked equivalent of a carbonyl group. The concept of "umpolung" or reactivity inversion is central to its application, where the normally electrophilic carbonyl carbon is transformed into a nucleophilic species upon deprotonation of the trithiane ring. wikipedia.org This allows for the formation of carbon-carbon bonds that would be challenging to achieve through conventional carbonyl chemistry.

When planning the synthesis of a complex molecule containing a ketone or aldehyde functionality, a retrosynthetic disconnection can be made at the carbonyl carbon, leading back to a trithiane-stabilized carbanion and an electrophile. This strategy simplifies the synthetic route by allowing for the use of readily available starting materials and robust reaction conditions. The stability of the trithiane ring to a variety of reagents that would typically react with an unprotected carbonyl group makes it an ideal protecting group during multi-step syntheses.

Table 1: Retrosynthetic Disconnections Utilizing 2-(diphenylmethylene)-1,3,5-trithiane

| Target Functional Group | Retrosynthetic Disconnection | Corresponding Synthons |

| Ketone (R-CO-R') | C-C bond adjacent to carbonyl | Trithiane-stabilized carbanion + Alkyl halide |

| Aldehyde (R-CHO) | C-H bond of the aldehyde | Trithiane-stabilized carbanion + Proton source |

| α-Hydroxy ketone | C-C bond adjacent to carbonyl | Trithiane-stabilized carbanion + Aldehyde/Ketone |

Derivatization of the Diphenylmethylene Moiety for Novel Compounds

The exocyclic diphenylmethylene group in 2-(diphenylmethylene)-1,3,5-trithiane is not merely a spectator but an active participant in chemical transformations, enabling the synthesis of a diverse range of novel compounds. The double bond is susceptible to various addition reactions, including hydrogenation, halogenation, and epoxidation. For example, catalytic hydrogenation can selectively reduce the double bond to afford 2-(diphenylmethyl)-1,3,5-trithiane, which can then be used in subsequent transformations.

Furthermore, the phenyl rings of the diphenylmethylene moiety can undergo electrophilic aromatic substitution reactions. Nitration, halogenation, and Friedel-Crafts alkylation or acylation can introduce functional groups onto the aromatic rings, leading to a library of derivatives with potentially altered electronic and steric properties. These modifications can be crucial for tuning the reactivity of the molecule or for introducing specific functionalities required for biological activity or material science applications.

Utilization in Metal-Catalyzed Reactions and Cascade Processes

The sulfur atoms in the 1,3,5-trithiane (B122704) ring can act as ligands for transition metals, opening up possibilities for its use in metal-catalyzed reactions. While specific examples for 2-(diphenylmethylene)-1,3,5-trithiane are not extensively documented, the parent 1,3,5-trithiane scaffold has been shown to coordinate with various metals. This coordination can activate the trithiane ring or the diphenylmethylene moiety towards specific transformations. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, could potentially be employed to functionalize the phenyl rings of the diphenylmethylene group. nih.gov

The combination of the trithiane ring and the diphenylmethylene group within the same molecule also presents opportunities for designing cascade reactions. A cascade process involves a series of intramolecular or intermolecular reactions that occur sequentially in a single pot, often leading to a rapid increase in molecular complexity. For example, a reaction could be initiated at the diphenylmethylene double bond, followed by a rearrangement or cyclization involving the trithiane ring, to generate complex heterocyclic systems in a highly efficient manner.

Potential in Materials Science and Polymer Chemistry

The rigid and sterically demanding structure of 2-(diphenylmethylene)-1,3,5-trithiane suggests its potential as a monomer or a building block for the synthesis of novel polymers and materials. The polymerization of 1,3,5-trithiane itself has been studied, leading to the formation of poly(thioformaldehyde). google.comosti.gov The introduction of the bulky diphenylmethylene substituent could significantly influence the properties of the resulting polymer, potentially leading to materials with high thermal stability, altered solubility, and unique optical or electronic properties.

The diphenylmethylene moiety can also serve as a photoactive or electroactive component. Polymers incorporating this unit might exhibit interesting photophysical properties, such as fluorescence or phosphorescence, or could be used in the development of organic electronic materials. Furthermore, the trithiane ring can be opened under certain conditions to generate dithiol functionalities, which are valuable precursors for the synthesis of sulfur-containing polymers and coordination polymers.

Synthesis of Bioactive Molecules Incorporating the Trithiane Scaffold

The 1,3,5-trithiane scaffold is present in a number of compounds with interesting biological activities. A patent has described various 1,3,5-trithiane derivatives with potential pharmacological applications, highlighting the importance of this heterocyclic system in medicinal chemistry. google.com The synthesis of derivatives of 2-(diphenylmethylene)-1,3,5-trithiane could lead to the discovery of new bioactive molecules.

By strategically modifying the diphenylmethylene group and the trithiane ring, it is possible to design and synthesize compounds that can interact with specific biological targets. For example, the introduction of polar functional groups on the phenyl rings could enhance the water solubility and bioavailability of the molecule. The trithiane moiety itself can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. The development of synthetic routes to a variety of substituted 2-(diphenylmethylene)-1,3,5-trithianes is therefore a promising avenue for the discovery of new therapeutic agents.

Future Research Directions and Perspectives

Development of Eco-Friendly and Sustainable Synthetic Approaches

The advancement of green chemistry principles is paramount in modern synthetic organic chemistry. researchgate.net Future research on 1,3,5-Trithiane (B122704), 2-(diphenylmethylene)- should prioritize the development of environmentally benign and sustainable synthetic methodologies, moving away from traditional routes that may involve hazardous reagents and solvents.

Key areas for investigation include:

Solvent-Free and Alternative Solvent Systems: Research should explore solvent-free reaction conditions, potentially utilizing techniques like microwave irradiation, which has proven effective for synthesizing related heterocyclic compounds such as 1,3,5-triazines. researchgate.netchim.it The use of eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) presents a promising alternative to conventional volatile organic compounds (VOCs). researchgate.netnih.govnih.gov Evaluating the environmental impact of these new routes using metrics like the E-factor will be crucial. nih.gov

Renewable Catalysts: The exploration of biodegradable and renewable catalysts, such as L-arabinose, could lead to more sustainable synthetic pathways. tandfonline.com These catalysts offer the advantages of being non-toxic and often easily recoverable, aligning with the principles of green chemistry. tandfonline.com

Atom Economy: Designing synthetic routes that maximize atom economy, such as one-pot multicomponent reactions, will be a key objective. researchgate.netresearchgate.net Such strategies reduce waste by incorporating the majority of the atoms from the reactants into the final product.

| Synthetic Approach | Traditional Method (Hypothetical) | Proposed Green/Sustainable Alternative | Potential Advantages |

| Catalyst | Strong, non-recoverable acid/base catalysts | Renewable catalysts (e.g., L-arabinose) tandfonline.com; reusable solid acid catalysts | Reduced toxicity, catalyst recycling, biodegradability. |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Green solvents (e.g., 2-MeTHF, CPME) researchgate.netnih.gov or solvent-free conditions researchgate.net | Reduced environmental impact, lower risk of nitrosamine (B1359907) formation. nih.gov |

| Energy Input | Conventional heating requiring long reaction times | Microwave or ultrasound irradiation researchgate.netchim.it | Shorter reaction times, higher yields, reduced energy consumption. |

| Reaction Type | Multi-step synthesis with intermediate isolation | One-pot, three-component reactions researchgate.net | Increased efficiency, reduced waste, lower costs. |

Exploration of Novel Catalytic Reactions and Reactivity Modes

The ketene (B1206846) dithioacetal moiety in 1,3,5-Trithiane, 2-(diphenylmethylene)- is a versatile functional group, serving as a valuable building block in organic synthesis. researchgate.netcapes.gov.br Future research should aim to uncover novel catalytic transformations and expand its known reactivity patterns.

Promising research directions include:

Asymmetric Catalysis: Developing enantioselective catalytic reactions to introduce chirality into the molecule. This could involve asymmetric hydrogenation of the exocyclic double bond or catalytic cycloaddition reactions that create new stereocenters.

Polarity Reversal (Umpolung): Investigating new methods to reverse the typical electrophilic nature of the ketene dithioacetal carbon. Anodic oxidation has been shown to initiate intramolecular coupling reactions by reversing the polarity of ketene dithioacetal groups, a concept that could be expanded. nih.gov

C-H Activation: Exploring transition-metal-catalyzed C-H activation of the phenyl rings to introduce new functional groups. This would provide a direct and efficient route to novel derivatives without the need for pre-functionalized starting materials.

Cycloaddition Reactions: As a 1,3-dipolarophile, the ketene dithioacetal can participate in cycloaddition reactions. semanticscholar.org Future work could explore its reactivity with a wider range of dipoles to synthesize novel spirocyclic or fused heterocyclic systems. The molecule can also act as a 1,3-dielectrophilic partner in [3+3] cycloaromatization reactions. nih.gov

| Reactivity Mode | Description | Potential Catalytic System | Anticipated Product Class |

| Anodic Cyclization | Intramolecular coupling initiated by anodic oxidation, reversing the group's polarity. nih.gov | Electrochemical synthesis | Fused or spirocyclic ring systems. |

| [3+3] Cycloaromatization | Acts as a 1,3-dielectrophile reacting with a 1,3-dianion source. nih.gov | Base-mediated | Highly substituted phenols or other aromatic systems. |

| Cross-Coupling Reactions | Formation of new C-C bonds at the double bond. researchgate.net | Palladium, Nickel, or Copper catalysts | Tetrasubstituted olefins. |

| Nucleophilic Addition | Reaction with various nucleophiles at the electrophilic carbon. researchgate.net | Organocatalysts or Lewis acids | Functionalized trithiane derivatives. |

In-Depth Mechanistic Studies Using Advanced Spectroscopic and Computational Tools

A thorough understanding of the reaction mechanisms and structural properties of 1,3,5-Trithiane, 2-(diphenylmethylene)- is essential for its rational application and the design of new reactions. The integration of advanced spectroscopic techniques and computational chemistry will be pivotal in this endeavor.

Future mechanistic studies should focus on:

Advanced Spectroscopic Analysis: Employing techniques beyond routine NMR and IR, such as 2D-NMR (COSY, HMBC, HSQC), X-ray crystallography for unambiguous structure determination, and mass spectrometry for reaction monitoring. rsc.orgresearchgate.net

Computational Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict spectroscopic data. researchgate.netresearchgate.net Such studies can provide insights into reaction feasibility and selectivity, guiding experimental design. griffith.edu.au

In Situ Reaction Monitoring: Using techniques like ReactIR or in situ NMR spectroscopy to monitor reaction progress in real-time. This can help identify transient intermediates and provide crucial data for kinetic modeling and mechanism elucidation.

| Analytical Tool | Application Area | Specific Insights to be Gained |

| X-ray Crystallography | Solid-state structure determination | Precise bond lengths, bond angles, and conformational details of the trithiane ring and diphenylmethylene substituent. |

| 2D-NMR Spectroscopy | Detailed structural elucidation in solution | Unambiguous assignment of all proton and carbon signals; confirmation of connectivity and spatial relationships. |

| Density Functional Theory (DFT) | Reaction mechanism and electronic properties | Calculation of reaction energy profiles, visualization of molecular orbitals (HOMO/LUMO), prediction of spectroscopic properties. researchgate.netresearchgate.net |

| Ultrafast Spectroscopy | Studying excited-state dynamics | Understanding photophysical processes, such as charge transfer and isomerization, upon photoexcitation. |

Design and Synthesis of Trithiane-Based Functional Materials

The inherent properties of the 1,3,5-trithiane ring, such as thermal stability and its ability to coordinate with metals, make it an attractive scaffold for materials science. chemimpex.com The addition of the diphenylmethylene group provides a site for further functionalization to tune the electronic and photophysical properties.

Future research in this area could include:

Polymer Synthesis: Incorporating the 2-(diphenylmethylene)-1,3,5-trithiane unit as a monomer in polymerization reactions. The resulting polymers could exhibit enhanced thermal stability, chemical resistance, or unique optical properties. chemimpex.com

Organic Electronics: Functionalizing the phenyl rings with electron-donating or -withdrawing groups to create donor-acceptor systems. These materials could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs), similar to developments with 1,3,5-triazine (B166579) derivatives. chim.it

Metal-Organic Frameworks (MOFs): Using carboxylate- or pyridyl-functionalized derivatives of the molecule as organic linkers for the synthesis of novel MOFs. These materials could be explored for applications in gas storage, separation, or catalysis.

| Material Class | Synthetic Strategy | Key Functional Unit | Potential Application |

| Conjugated Polymers | Polymerization of functionalized monomers | Diphenylmethylene group | Organic electronics (OLEDs, OPVs). chim.it |

| Coordination Polymers | Self-assembly with metal ions | 1,3,5-Trithiane sulfur atoms | Catalysis, sensors. chemimpex.com |

| Coatings & Resins | Incorporation into polymer matrices | 1,3,5-Trithiane core | High-performance coatings with enhanced thermal and chemical resistance. chemimpex.com |

| Redox-Active Materials | Functionalization with redox-active groups | Diphenylmethylene unit | Components for batteries or molecular switches. |

Expansion of Applications in Drug Discovery and Agrochemicals

Heterocyclic compounds containing sulfur and nitrogen are cornerstones of medicinal and agricultural chemistry. chemimpex.com The 1,3,5-trithiane scaffold and its derivatives represent an underexplored area with significant potential.

Future directions for exploration include:

Scaffold for Bioactive Molecules: Utilizing 1,3,5-Trithiane, 2-(diphenylmethylene)- as a starting point for the synthesis of compound libraries. Modifications of the phenyl rings could lead to the discovery of novel therapeutic agents, drawing inspiration from other trithiane derivatives investigated as anti-hyperlipemic agents. google.com

Agrochemical Development: N-substituted 1,3,5-dithiazinanes, which are structurally related, have been used as fungicides and biocides. researchgate.net This suggests that derivatives of 2-(diphenylmethylene)-1,3,5-trithiane could be screened for activity as pesticides, herbicides, or plant growth regulators.

Synergistic Agents: Investigating derivatives as potential synergists that can enhance the efficacy of existing drugs, such as antifungals. This approach has been successful for other heterocyclic compounds like 1,3,5-triazine derivatives. nih.gov

| Application Area | Rationale / Related Compounds | Potential Biological Target |

| Antifungal Agents | Structural similarity to N-substituted dithiazinanes with fungicidal activity. researchgate.net | Fungal cell wall or membrane synthesis. |

| Anticancer Agents | Many heterocyclic scaffolds (e.g., triazoles, thiadiazoles) show cytotoxic activity. mdpi.com | Kinases, histone demethylases, tubulin. |

| Anti-hyperlipemic Agents | Other 1,3,5-trithiane derivatives have shown cholesterol-reducing effects. google.com | HMG-CoA reductase, thyroid hormone receptor β. nih.gov |

| Herbicides/Pesticides | The trithiane core is a known building block for agrochemicals. chemimpex.com | Photosystem II, amino acid biosynthesis pathways. |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(diphenylmethylene)-1,3,5-trithiane?

The synthesis of 2-(diphenylmethylene)-1,3,5-trithiane derivatives often involves condensation reactions using diphenylmethylene imine precursors. For example, the Strecker reaction can be adapted by reacting ammonium chloride, formaldehyde, and potassium cyanide to form intermediates like hexahydro-1,3,5-triazine derivatives, which are further functionalized with diphenylmethylene groups under acidic conditions . Key steps include protecting the amino and carboxyl groups (e.g., using tert-butyl esters) and coupling with diphenylmethylene reagents.

Basic: What analytical techniques are critical for structural characterization of this compound?

Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR) : To resolve the methylene and thioether groups in the heterocyclic ring and confirm the diphenylmethylene substituent.

- X-ray Crystallography : For unambiguous determination of the molecular geometry, as demonstrated in studies of silver complexes like Ag({1,3,5}trithiane)I .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

Basic: How does the stability of 2-(diphenylmethylene)-1,3,5-trithiane vary under thermal or photolytic conditions?

Stability studies should combine:

- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures.

- UV-Vis Spectroscopy : To monitor photodegradation under controlled light exposure.

- High-Performance Liquid Chromatography (HPLC) : To quantify degradation products. Preliminary toxicity data (e.g., acute LD50 in mice) suggest instability under biological conditions, which may correlate with thermal lability .

Advanced: How can computational methods elucidate its charge-transfer interactions with halogen donors?

Semi-empirical quantum chemistry calculations (e.g., Gaussian 98) are used to model dipole-dipole interactions in charge-transfer complexes. For example, studies on 1,3,5-trithiane with iodine monobromide (IBr) reveal significant stabilization via dipole alignment in solvents like CH2Cl2 . Advanced methods like Density Functional Theory (DFT) can further optimize geometries and interaction energies.

Advanced: What role does this compound play in coordination chemistry?

The sulfur atoms in the trithiane ring act as soft Lewis bases , enabling coordination with metals like silver. For instance, Ag({1,3,5}trithiane)I forms a stable complex with a molecular formula of C3H6AgIS3, characterized by X-ray diffraction and spectroscopic methods . Such complexes are relevant for designing sulfur-rich catalysts or materials.

Advanced: What strategies optimize its reactivity in substitution reactions?

The thioether groups in the trithiane ring can undergo nucleophilic substitution or oxidation . Methodologies include:

- Alkylation : Using alkyl halides in polar aprotic solvents (e.g., DMF).

- Oxidation to Sulfones : Controlled treatment with oxidizing agents like H2O2, as seen in hexaoxide derivatives (e.g., 1,3,5-trithiane-1,1,3,3,5,5-hexaoxide) .

Basic: What safety protocols are recommended for handling this compound?

- Transportation : Follow UN3334 guidelines for "Aviation regulated liquids" due to its classification as a Class 9 hazardous material .

- Toxicity Mitigation : Use fume hoods and personal protective equipment (PPE), given acute toxicity data (e.g., mouse LD50: 180 mg/kg intravenously) .

Advanced: How can Quantitative Structure-Property Relationship (QSPR) models predict its physicochemical properties?

Platforms like CC-DPS integrate quantum chemistry, neural networks, and QSPR to predict properties such as solubility, logP, and dipole moments. These models rely on descriptors derived from the compound’s electronic structure and steric effects .

Advanced: What mechanisms govern the formation of its derivatives in multi-step syntheses?

Derivatization often involves:

- Acid Hydrolysis : To cleave protective groups (e.g., tert-butyl esters) .

- Knoevenagel Condensation : For forming α,β-unsaturated carbonyl derivatives.

- Protection-Deprotection Strategies : To isolate intermediates, as shown in the synthesis of N-(diphenylmethylene)glycine esters .

Advanced: How does it interact with biomolecules, and what assays validate these interactions?

While direct studies are limited, molecular docking and toxicity assays can probe interactions with enzymes or receptors. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.